molecular formula C12H16N2O2 B1175863 (2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide CAS No. 18331-68-5

(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide

Cat. No.: B1175863
CAS No.: 18331-68-5
M. Wt: 220.27 g/mol
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Description

(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide is an organic compound that belongs to the class of oximes It is characterized by the presence of a hydroxyimino group attached to an acetamide moiety, with a butyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 4-butylaniline with glyoxylic acid to form the corresponding glyoxylanilide. This intermediate is then treated with hydroxylamine hydrochloride under basic conditions to yield the desired oxime.

  • Step 1: Formation of Glyoxylanilide

      Reactants: 4-butylaniline, glyoxylic acid

      Conditions: Reflux in an appropriate solvent (e.g., ethanol)

      Product: Glyoxylanilide

  • Step 2: Oximation

      Reactants: Glyoxylanilide, hydroxylamine hydrochloride

      Conditions: Basic medium (e.g., sodium acetate in ethanol)

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, catalytic hydrogenation

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Nitroso and nitro derivatives

    Reduction: Corresponding amine

    Substitution: Halogenated or nitrated phenyl derivatives

Scientific Research Applications

(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

    Biological Studies: It can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyimino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(4-chlorophenyl)-2-(hydroxyimino)acetamide
  • (2E)-N-(4-methylphenyl)-2-(hydroxyimino)acetamide
  • (2E)-N-(4-ethylphenyl)-2-(hydroxyimino)acetamide

Uniqueness

(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide is unique due to the presence of the butyl group on the phenyl ring, which can influence its lipophilicity, steric properties, and overall reactivity. This can result in different biological activities and physical properties compared to its analogs with other substituents on the phenyl ring.

Properties

IUPAC Name

(2E)-N-(4-butylphenyl)-2-hydroxyiminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13-16/h5-9,16H,2-4H2,1H3,(H,14,15)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMHNPKUEJCKLX-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)NC(=O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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